

Toxicological Profile of Monensin in Non-Target Organisms: An In-depth Technical Guide

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Compound of Interest

Compound Name: Monisouron

Cat. No.: B3053744

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A Note on Nomenclature: The query for "**Monisouron**" did not yield specific results in toxicological databases. It is highly probable that this is a misspelling of "Monensin," a widely used ionophore antibiotic with a well-documented toxicological profile in various species. This guide will, therefore, focus on the toxicological data available for Monensin.

Introduction

Monensin is a polyether ionophore antibiotic produced by *Streptomyces cinnamonensis*. It is primarily used in veterinary medicine as a coccidiostat in poultry and a growth promotant in ruminants. Its mechanism of action involves the transport of cations across cell membranes, leading to a disruption of ionic gradients. While effective for its intended purposes, Monensin can have significant toxicological effects on non-target organisms that may be exposed through environmental contamination or accidental ingestion. This technical guide provides a comprehensive overview of the toxicological profile of Monensin in various non-target organisms, intended for researchers, scientists, and drug development professionals.

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for Monensin in a range of non-target organisms.

Table 1: Acute Toxicity of Monensin in Avian Species

Species	Endpoint	Value	Reference
Chicken (Gallus gallus domesticus)	Oral LD50	200 mg/kg bw	[1]
Chicken (Gallus gallus domesticus)	Oral LD50	214.0 mg/kg bw	[2]
Turkey (Meleagris gallopavo)	Oral LD50	10-40 mg/kg bw	
Bobwhite Quail (Colinus virginianus)	Oral LD50	119 mg/kg bw	
Mallard Duck (Anas platyrhynchos)	Oral LD50	>2000 mg/kg bw	

Table 2: Acute Toxicity of Monensin in Mammalian Species

Species	Endpoint	Value	Reference
Horse (Equus caballus)	Oral LD50	2-3 mg/kg bw	[3]
Cattle (Bos taurus)	Oral LD50	22 mg/kg bw	[4]
Sheep (Ovis aries)	Oral LD50	12 mg/kg bw	[4]
Pig (Sus scrofa domesticus)	Oral LD50	16 mg/kg bw	
Dog (Canis lupus familiaris)	Oral LD50	20 mg/kg bw	
Goat (Capra aegagrus hircus)	Oral LD50	26.4 mg/kg bw	
Rat (Rattus norvegicus)	Oral LD50 (male)	40.1 ± 3.0 mg/kg bw	
Rat (Rattus norvegicus)	Oral LD50 (female)	24.3 ± 2.7 mg/kg bw	

Table 3: Toxicity of Monensin to Aquatic Organisms

Species	Endpoint	Value	Remarks	Reference
Zebrafish (Danio rerio)	-	Inhibited growth	Quantitative data not specified	
Water Flea (Daphnia magna)	-	Inhibited growth	Quantitative data not specified	
Aquatic Biota	RQ	>1	High ecotoxicological risk at concentrations found in a studied stream (max conc. 4.70 µg/L)	

RQ: Risk Quotient

Table 4: Toxicity of Monensin to Soil Organisms

Species	Endpoint	Value	Reference
Earthworm (Eisenia andrei)	Reproduction EC50	12.7 mg/kg dry soil	
Earthworm (Eisenia andrei)	Reproduction NOEC	3.5 mg/kg dry soil	
Woodlouse (Porcellio scaber)	Reproduction NOEC	≥849 mg/kg dry soil	

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of toxicological studies. The following sections outline standardized methodologies for key experiments based on internationally recognized guidelines.

Acute Avian Oral Toxicity Test (OECD 223)

This test is designed to assess the acute oral toxicity of a substance to birds.

- **Test Species:** Commonly used species include the Bobwhite Quail (*Colinus virginianus*) and the Mallard Duck (*Anas platyrhynchos*).
- **Test Substance Administration:** The test substance is administered orally in a single dose via gavage.
- **Dose Levels:** A limit test at 2000 mg/kg body weight is often performed initially. If mortality occurs, a full dose-response study with at least three dose levels is conducted to determine the LD50.
- **Observation Period:** Birds are observed for at least 14 days post-dosing.
- **Endpoints:**
 - **Mortality:** The number of dead birds in each group is recorded.

- Clinical Signs: Observations of behavioral and physiological changes are made daily.
- Body Weight: Individual body weights are measured at the beginning and end of the study.
- Gross Necropsy: All birds are subjected to a gross necropsy at the end of the study.
- Data Analysis: The LD50 and its 95% confidence intervals are calculated using appropriate statistical methods (e.g., probit analysis).

Acute Fish Toxicity Test (OECD 203)

This guideline outlines a method to determine the acute lethal toxicity of substances to fish in freshwater.

- Test Species: Common test species include Rainbow Trout (*Oncorhynchus mykiss*), Zebrafish (*Danio rerio*), and Fathead Minnow (*Pimephales promelas*).
- Test Design: A semi-static or flow-through system is used. Fish are exposed to the test substance for 96 hours.
- Concentrations: A range of at least five concentrations, typically in a geometric series, is tested along with a control group.
- Loading: The loading of fish should not exceed 1.0 g/L.
- Water Quality: Temperature, pH, and dissolved oxygen are monitored throughout the test.
- Endpoints: Mortality is the primary endpoint, recorded at 24, 48, 72, and 96 hours.
- Data Analysis: The LC50 (median lethal concentration) at 96 hours is calculated with 95% confidence limits.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test evaluates the acute toxicity of substances to *Daphnia magna* or other suitable daphnid species.

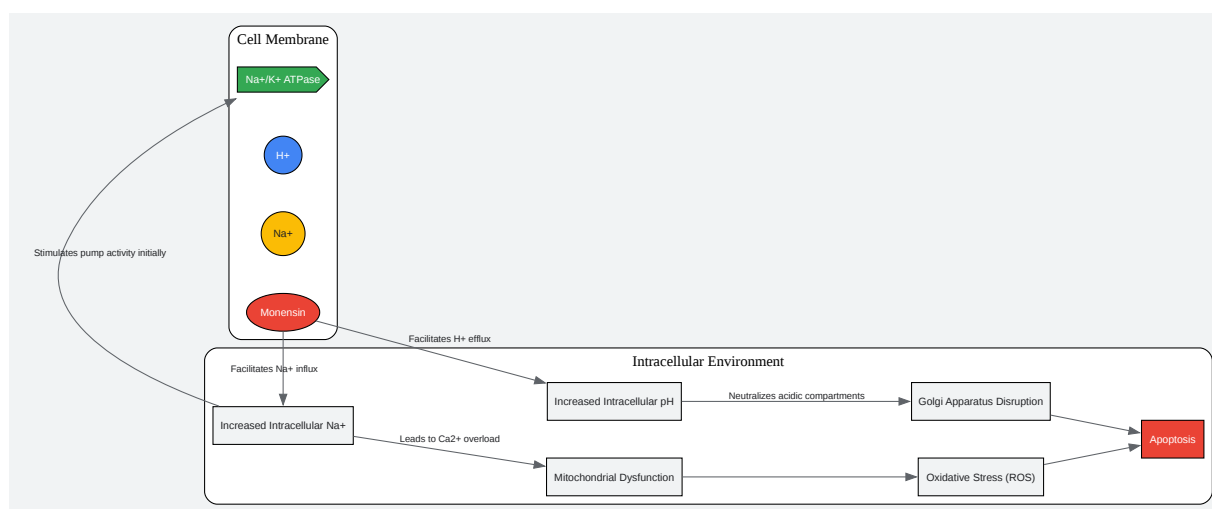
- Test Organisms: Neonates (<24 hours old) of *Daphnia magna* are used.

- **Test Design:** A static test is performed for 48 hours.
- **Concentrations:** At least five concentrations of the test substance are used.
- **Test Conditions:** The test is conducted in the dark at a constant temperature (20 ± 1 °C).
- **Endpoint:** Immobilisation (inability to swim) is the primary endpoint, observed at 24 and 48 hours.
- **Data Analysis:** The EC50 (median effective concentration) for immobilisation at 48 hours is calculated.

Signaling Pathways and Mechanism of Toxicity

Monensin's primary mechanism of toxicity stems from its function as a sodium ionophore. It forms a lipophilic complex with sodium ions, facilitating their transport across biological membranes in exchange for protons (H⁺). This disruption of the natural ion gradients leads to a cascade of cellular events.

Disruption of Ion Homeostasis and Cellular Function



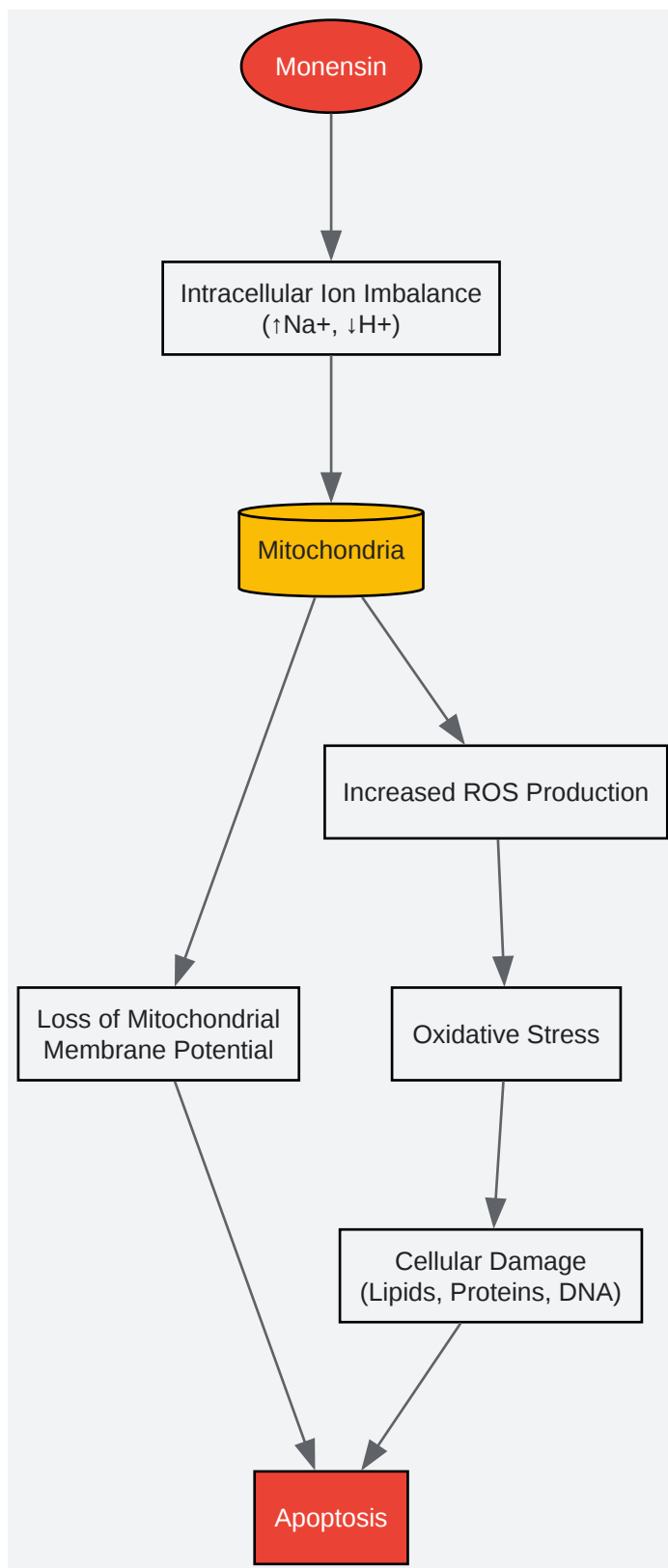
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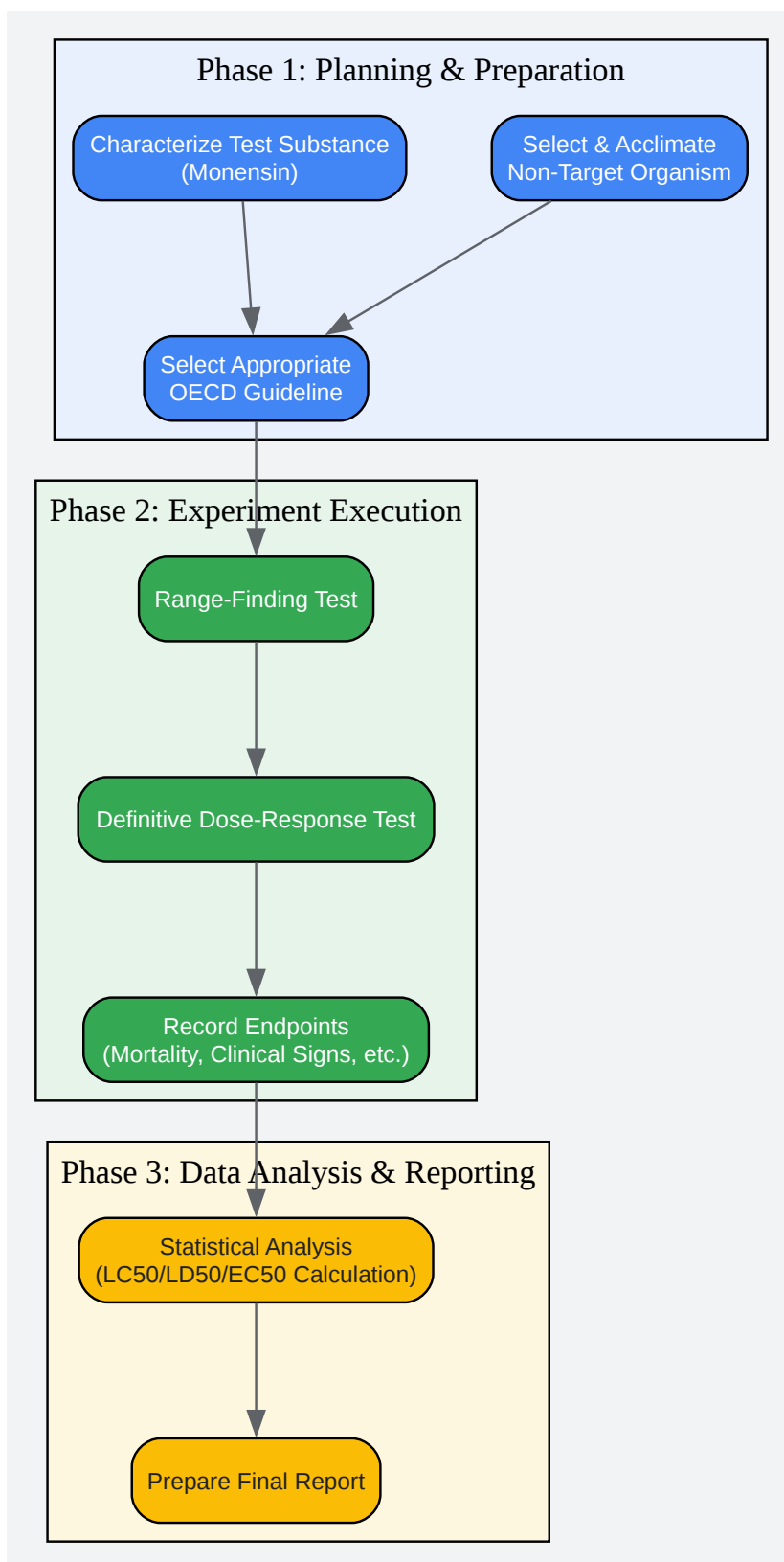
Caption: Monensin's primary toxic action via disruption of cellular ion homeostasis.

The influx of Na^+ and efflux of H^+ leads to an increase in intracellular pH and disrupts the function of organelles that rely on proton gradients, such as the Golgi apparatus and lysosomes. The altered intracellular sodium concentration also impacts the Na^+/K^+ ATPase pump, which is crucial for maintaining cellular membrane potential.

Mitochondrial Dysfunction and Oxidative Stress

Monensin-induced disruption of ion gradients can lead to mitochondrial swelling and damage. This dysfunction impairs cellular respiration and ATP production. Furthermore, studies have shown that Monensin can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and ultimately trigger apoptosis (programmed cell death).





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